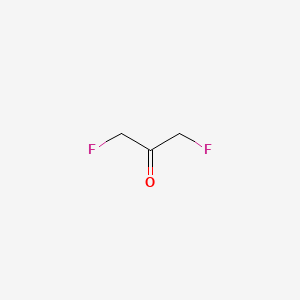

1,3-Difluoroacetone

Übersicht

Beschreibung

1,3-Difluoroacetone is an organic compound with the chemical formula C₃H₄F₂O. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis, particularly in fluorination reactions.

Vorbereitungsmethoden

1,3-Difluoroacetone can be synthesized through several methods:

Synthetic Routes and Reaction Conditions

From 1,3-Dichloroacetone: One common method involves the reaction of 1,3-dichloroacetone with silver fluoride in an organic solvent such as diethyl ether.

Oxidation of 1,3-Difluoroisopropanol: Another method involves the oxidation of 1,3-difluoroisopropanol using an oxidizing agent such as chromium trioxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

1,3-Difluoroacetone undergoes various chemical reactions, including:

Types of Reactions

Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted acetone derivatives.

Reduction: Reduction of this compound can yield 1,3-difluoro-2-propanol or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents

Major Products

Nucleophilic Substitution: Substituted acetone derivatives.

Oxidation: Difluoroacetic acid and other oxidized products.

Reduction: 1,3-Difluoro-2-propanol and other reduced derivatives

Wissenschaftliche Forschungsanwendungen

1,3-Difluoroacetone has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of fluorinated drugs and bioactive molecules.

Chemical Research: Researchers use this compound to study the effects of fluorine substitution on the reactivity and properties of organic molecules.

Wirkmechanismus

The mechanism of action of 1,3-difluoroacetone in chemical reactions involves the following:

Nucleophilic Substitution: The fluorine atoms in this compound are highly electronegative, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.

Oxidation and Reduction: The carbonyl group in this compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1,3-Difluoroacetone can be compared with other similar compounds:

Similar Compounds

1,1,1-Trifluoroacetone: Contains three fluorine atoms on the same carbon atom, leading to different reactivity and properties.

Fluoroacetone: Contains a single fluorine atom, resulting in different chemical behavior compared to this compound.

1,3-Dichloroacetone: Contains chlorine atoms instead of fluorine, leading to different reactivity in nucleophilic substitution reactions.

Uniqueness

This compound is unique due to the presence of two fluorine atoms on different carbon atoms, which imparts distinct reactivity and properties compared to other fluorinated acetones. This makes it a valuable intermediate in the synthesis of various fluorinated compounds .

Biologische Aktivität

1,3-Difluoroacetone (1,3-DF) is a fluorinated organic compound with significant biological activity, primarily recognized for its toxicological effects and metabolic pathways. This article explores its biological activity, including mechanisms of toxicity, metabolic processes, and potential applications in synthetic chemistry.

Chemical Structure and Properties

This compound has the molecular formula CHFO and a molecular weight of approximately 96.08 g/mol. The structure features two fluorine atoms attached to the second and third carbon atoms of the propane chain, contributing to its unique chemical properties and biological interactions.

Mechanisms of Toxicity

This compound acts as a metabolic poison , disrupting the citric acid cycle (TCA cycle) in various organisms. Its primary mechanism involves the inhibition of the enzyme aconitase, which plays a crucial role in converting citrate to isocitrate within the TCA cycle. This inhibition leads to a depletion of ATP (adenosine triphosphate), ultimately resulting in cellular energy failure and death in exposed organisms .

Key Findings on Toxicity:

- Inhibition of Aconitase : 1,3-DF is similar to sodium fluoroacetate, a known rodenticide, in its ability to inhibit aconitase, leading to toxic accumulation of citrate .

- Cellular Energy Depletion : The disruption of the TCA cycle results in reduced ATP production, causing cellular dysfunction and death .

- Comparative Toxicity : The toxicity of this compound is comparable to other fluorinated compounds like fluoroacetate, with reported lethal doses (LD50) in rodents ranging between 2–10 mg/kg .

Metabolic Pathways

Research indicates that this compound undergoes metabolic conversion into toxic intermediates. The compound can be metabolized into fluoroacetate via enzymatic processes involving fluorinases found in certain microorganisms . This metabolic pathway is critical for understanding its environmental impact and potential risks associated with exposure.

Metabolic Conversion Process:

- Conversion to Fluoroacetate : Enzymatic reactions convert 1,3-DF into fluoroacetyl-CoA.

- Formation of Fluorocitrate : Fluoroacetyl-CoA reacts with oxaloacetate to form (2R,3R)-fluorocitrate.

- Aconitase Inhibition : The resulting fluorocitrate inhibits aconitase, further disrupting the TCA cycle and contributing to toxicity .

Applications in Synthetic Chemistry

Despite its toxicological implications, this compound serves as a valuable reagent in synthetic organic chemistry. It is utilized for synthesizing various fluorinated compounds due to its reactivity and ability to introduce fluorine into organic molecules.

Notable Applications:

- Synthesis of Fluorinated Compounds : 1,3-DF is employed as a cyclizing agent in the production of mono-fluoromethyl heteroaromatic bicycles .

- Reactivity Studies : Its interactions with nucleophiles have been studied extensively due to the potential release of fluoride ions during reactions .

Toxicological Studies

Recent studies have highlighted the effects of this compound on different biological systems:

- A study demonstrated that exposure to 1,3-DF resulted in significant mortality rates among rodents due to metabolic disruption caused by aconitase inhibition .

- Research on human cell lines indicated that similar mechanisms could be observed at lower concentrations, suggesting potential risks for human exposure through environmental contamination or industrial use .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Metabolic Poison | Disrupts TCA cycle by inhibiting aconitase |

| Toxicity Level | LD50 ranges from 2–10 mg/kg in rodents |

| Metabolic Conversion | Converts to fluoroacetate via enzymatic pathways |

| Synthetic Applications | Used as a reagent for synthesizing fluorinated organic compounds |

Eigenschaften

IUPAC Name |

1,3-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIPCXRNASWFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963363 | |

| Record name | 1,3-Difluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-14-5 | |

| Record name | 1,3-Difluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 453-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3-Difluoroacetone in organic synthesis?

A: this compound serves as a valuable reagent for synthesizing mono-fluoromethyl 6,5-heteroaromatic bicycles. [] This novel synthetic approach, characterized by its operational simplicity and mild reaction conditions, has demonstrated yields of up to 96%. []

Q2: How does this compound contribute to understanding the kinetics of unimolecular reactions?

A: Studies using this compound, either through photolysis alone or co-photolysis with 1,1,3,3-tetrafluoroacetone, have provided insights into the kinetics of hydrogen fluoride elimination from chemically activated molecules. [, ] These studies offer valuable data for validating theoretical frameworks like the classical Rice–Ramsperger–Kassel theory. []

Q3: What is the toxicological relevance of this compound?

A: this compound is a key metabolite of 1,3-difluoro-2-propanol, the active ingredient in the pesticide Gliftor. [, , ] This metabolite plays a crucial role in the compound's toxicity. [] In vivo studies have shown that this compound is converted into (−)-erythro-fluorocitrate, a known inhibitor of aconitate hydratase, leading to citrate accumulation in the kidneys. []

Q4: What spectroscopic data are available for characterizing this compound?

A: The conformational analysis and dipole moment of this compound have been investigated using microwave spectroscopy. [, ] These studies provide valuable structural information about the molecule. [, ] Additionally, NMR studies have further elucidated the rotational isomerism present in this compound. []

Q5: What are the implications of radical reactions involving this compound?

A: Photolysis studies of this compound, both independently and in the presence of other ketones, have enabled the measurement of reaction rates for fluoromethyl radicals. [] This research contributes to our understanding of radical reactions and their kinetics, particularly in atmospheric chemistry and combustion processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.